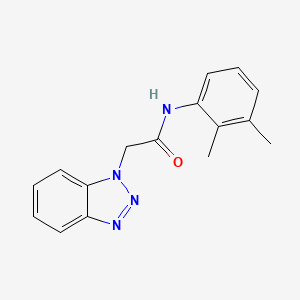methanone](/img/structure/B7638604.png)
[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive drug that has been used for recreational purposes due to its mild stimulant and hallucinogenic effects. However, TFMPP also has potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone exerts its effects by binding to and activating the 5-HT1A and 5-HT2A receptors, which are located in various regions of the brain, including the prefrontal cortex, hippocampus, and amygdala. Activation of these receptors leads to changes in the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in the levels of various neurotransmitters and hormones. This compound has also been reported to produce mild hallucinogenic effects, such as changes in perception, thought, and emotion.
Advantages and Limitations for Lab Experiments
One advantage of using [4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone in scientific research is its ability to selectively activate specific serotonin receptors, which allows researchers to study the effects of these receptors on behavior and physiology. However, this compound also has limitations, such as its potential for producing non-specific effects and its limited availability and high cost.
Future Directions
There are several future directions for the use of [4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone in scientific research. One area of interest is the development of new drugs that target specific serotonin receptors for the treatment of various psychiatric and neurological disorders. Another direction is the investigation of the role of serotonin receptors in the regulation of social behavior and cognition. Additionally, this compound could be used as a tool to study the effects of psychoactive drugs on the developing brain and to identify potential risks and benefits of these drugs.
Synthesis Methods
[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 4-methylacetophenone with 3-chlorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is then purified using various techniques, such as recrystallization and chromatography.
Scientific Research Applications
[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone has been used in scientific research to study the mechanisms of action of psychoactive drugs and their effects on the brain. Specifically, this compound has been used as a tool to investigate the role of serotonin receptors in the regulation of mood and behavior. This compound acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are known to be involved in the modulation of anxiety, depression, and psychosis.
properties
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15-5-7-17(8-6-15)19(23)22-11-9-21(10-12-22)14-16-3-2-4-18(20)13-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWPAJSKHPHSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)
![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)




![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)



![N-[[(3R)-piperidin-3-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B7638611.png)
![2-[(3S)-3-aminopiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7638615.png)

